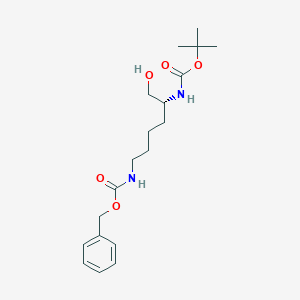

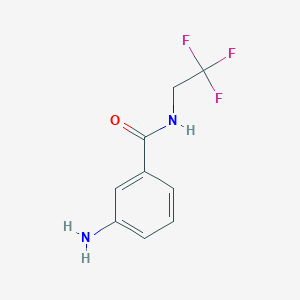

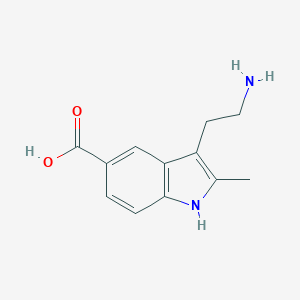

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amino acids are fundamental units of proteins and have a basic structure consisting of an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids . The compound you mentioned seems to be a derivative of indole, which is a heterocyclic compound commonly found in many natural substances, including tryptophan, an essential amino acid .

Synthesis Analysis

While specific synthesis methods for “3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid” were not found, amines can be synthesized through various methods. For instance, one study describes a sequential labeling strategy that enables complete modification of thiols, amines, and acids on peptides or small intact proteins .Molecular Structure Analysis

Amines are classified based on the number of carbon atoms bonded directly to the nitrogen atom. A primary amine has one alkyl (or aryl) group on the nitrogen atom, a secondary amine has two, and a tertiary amine has three .Chemical Reactions Analysis

Amines can undergo various chemical reactions. For example, they can participate in reductive amination, a process where an aldehyde or ketone reacts with an amine in the presence of a reducing agent .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on factors like polarity, iso-electric point, nature of the solvent, and temperature .Aplicaciones Científicas De Investigación

1. Research Tools in Biochemistry

3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid derivatives are used in the design of novel biochemical research tools. Notably, these compounds can be linked to bovine serum albumin and biotin, including appropriate spacer modules, for the production of monoclonal antibodies. This application is significant in enzyme-linked immunosorbent assay (ELISA) techniques, demonstrating its utility in biochemical research and diagnostics (Ilić et al., 2005).

2. Peptide/Peptoid Conformation Elucidation

The synthesis of conformationally constrained tryptophan derivatives, which include 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid analogues, has been a focus for studies in peptide and peptoid conformation elucidation. These derivatives have been designed to limit the conformational flexibility of the side chain, aiding in structural studies of peptides and peptoids (Horwell et al., 1994).

3. Antiviral Research

Compounds derived from 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid have been investigated for their antiviral properties. In particular, studies have been conducted to evaluate their efficacy against viruses like the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus (Ivashchenko et al., 2014).

4. Synthesis of Novel Indole-Benzimidazole Derivatives

This compound plays a role in the synthesis of novel indole-benzimidazole derivatives, which are significant in various chemical and pharmaceutical research fields. Such derivatives are synthesized through a process involving indole carboxylic acids, demonstrating the versatility of 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid in organic synthesis (Wang et al., 2016).

5. Development of Antidiabetic Agents

Derivatives of 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid have been explored in the synthesis of novel antidiabetic agents. These compounds have shown potential in in vivo studies for treating diabetes, highlighting the therapeutic potential of this chemical in medical research (Choudhary et al., 2011).

6. Oligomerization in Chemical Synthesis

The compound is used in oligomerization reactions with thiols, leading to the formation of various adducts. This application is vital in the synthesis of complex organic molecules, demonstrating the compound's utility in advanced chemical synthesis processes (Mutulis et al., 2008).

Safety And Hazards

Direcciones Futuras

The future directions in the field of amino acids and their derivatives are vast. For instance, one study discusses the synthesis of a polyaspartic acid-capped 2-aminoethylamino acid as a green water treatment agent . Such research opens up new possibilities for the use of amino acids and their derivatives in various applications.

Propiedades

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNQXJKQBUEVSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345485 |

Source

|

| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |

CAS RN |

299167-10-5 |

Source

|

| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)